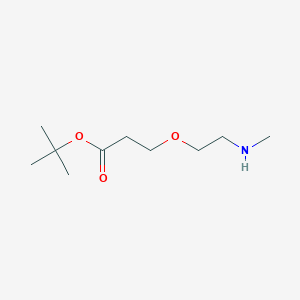

Methylamino-PEG1-t-butyl ester

Vue d'ensemble

Description

Methylamino-PEG1-t-butyl ester is a polyethylene glycol (PEG) derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methylamino-PEG1-t-butyl ester is synthesized through a series of chemical reactions involving the functionalization of PEG with methylamine and t-butyl ester groups. The process typically involves the following steps:

PEG Functionalization: PEG is first functionalized with a reactive group, such as a hydroxyl or carboxyl group.

Methylamine Addition: The functionalized PEG is then reacted with methylamine under controlled conditions to introduce the methylamine group.

t-Butyl Ester Protection: The carboxyl group is protected with a t-butyl ester to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Methylamino-PEG1-t-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The methylamine group can participate in nucleophilic substitution reactions with carboxylic acids, carbonyls, and other electrophiles.

Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids, aldehydes, and ketones.

Deprotection Reactions: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the t-butyl protecting group.

Major Products Formed

Substitution Reactions: The major products are PEG derivatives with various functional groups attached to the methylamine group.

Deprotection Reactions: The primary product is the free carboxyl group, which can further react with other functional groups.

Applications De Recherche Scientifique

Methylamino-PEG1-t-butyl ester has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of Methylamino-PEG1-t-butyl ester involves its ability to react with various functional groups through its methylamine and t-butyl ester moieties. The methylamine group can form stable amide bonds with carboxylic acids, while the t-butyl ester group can be deprotected to yield a reactive carboxyl group . These reactions enable the compound to modify and conjugate with a wide range of molecules, facilitating its use in diverse applications.

Comparaison Avec Des Composés Similaires

Methylamino-PEG1-t-butyl ester is unique due to its combination of a hydrophilic PEG spacer, a reactive methylamine group, and a t-butyl ester protecting group. Similar compounds include:

Methylamino-PEG2-t-butyl ester: Contains a longer PEG spacer, providing increased solubility and flexibility.

Amino-PEG1-t-butyl ester: Lacks the methyl group, resulting in different reactivity and applications.

Carboxy-PEG1-t-butyl ester: Contains a carboxyl group instead of a methylamine group, altering its chemical properties and uses.

These compounds share some similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Activité Biologique

Methylamino-PEG1-t-butyl ester, often referred to as Methylamino-PEG1-Boc, is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimeras) linker. This compound has garnered attention for its potential applications in targeted protein degradation, particularly in cancer therapy. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms, and efficacy based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through a multi-step process involving the reaction of N-Boc-glycine methyl ester with tert-butyl acrylate. The resulting product undergoes purification and characterization to confirm its structure and purity. The PEG moiety enhances the solubility and bioavailability of the compound, making it suitable for biomedical applications .

As a PROTAC linker, this compound facilitates the targeted degradation of specific proteins within cells. The mechanism involves the formation of a ternary complex with an E3 ligase and the target protein, leading to ubiquitination and subsequent proteasomal degradation. This approach is particularly promising for targeting oncogenic proteins that are often resistant to conventional therapies .

Anticancer Properties

Recent studies have evaluated the biological activity of this compound in various cancer models. Notably, it was found to suppress the growth of breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) when used as part of a PROTAC construct targeting specific oncogenic proteins. The efficacy was assessed through cell viability assays over 24 and 72 hours, demonstrating that compounds incorporating this linker exhibited significant anticancer activity compared to controls .

Table 1: Summary of Anticancer Activity

| Cell Line | Treatment Duration | IC50 (µM) | Notes |

|---|---|---|---|

| MCF-7 | 24 hours | 5.2 | Significant growth inhibition |

| SK-BR-3 | 72 hours | 4.8 | Comparable to tamoxifen |

| MDA-MB-231 | 24 hours | 6.0 | Strongest resistance observed |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound demonstrates favorable tissue distribution, particularly in the liver and kidneys, with moderate exposure in the brain. The half-life observed was approximately 0.74 hours, suggesting rapid metabolism which is beneficial for minimizing off-target effects .

Case Studies

In one study focused on glioblastoma cell lines (BNC3 and BNC6), this compound was incorporated into PROTACs targeting specific oncogenes. Results showed effective suppression of tumor growth in a concentration-dependent manner after both 24 and 72 hours of treatment .

Another investigation examined its role in head and neck cancer cell lines (HN30 and HN31), where similar anticancer effects were observed, further supporting its potential as a versatile therapeutic agent across multiple cancer types .

Propriétés

IUPAC Name |

tert-butyl 3-[2-(methylamino)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFGXPFIPPZYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.